1-[(4-methoxyphenyl)methyl]-3-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]urea
Description
1-[(4-methoxyphenyl)methyl]-3-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a methoxyphenyl group, a tetrahydronaphthalenyl group, and an oxadiazole ring
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-27-18-10-6-14(7-11-18)13-22-20(26)23-21-25-24-19(28-21)17-9-8-15-4-2-3-5-16(15)12-17/h6-12H,2-5,13H2,1H3,(H2,22,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTHWMUVQFDCIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methoxyphenyl)methyl]-3-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]urea typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the tetrahydronaphthalenyl group: This step involves the reaction of the oxadiazole intermediate with a tetrahydronaphthalenyl derivative.
Coupling with the methoxyphenylmethyl group: The final step involves the reaction of the intermediate with a methoxyphenylmethyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(4-methoxyphenyl)methyl]-3-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-[(4-methoxyphenyl)methyl]-3-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs.
Biological Studies: Investigation of its biological activities, such as antimicrobial and anticancer properties.
Material Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-methoxyphenyl)methyl]-3-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
1-[(4-methoxyphenyl)methyl]-3-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-thiadiazol-2-yl]urea: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
1-[(4-methoxyphenyl)methyl]-3-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-triazol-2-yl]urea: Similar structure but with a triazole ring instead of an oxadiazole ring.
Uniqueness
The presence of the oxadiazole ring in 1-[(4-methoxyphenyl)methyl]-3-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]urea imparts unique electronic and steric properties, which can influence its biological activity and chemical reactivity. This makes it distinct from other similar compounds with different heterocyclic rings.
Biological Activity
The compound 1-[(4-methoxyphenyl)methyl]-3-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]urea represents a class of organic molecules that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a methoxyphenyl group, a tetrahydronaphthalene moiety, and an oxadiazole ring. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 368.43 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The oxadiazole ring is known to interact with various cellular pathways involved in cancer cell proliferation and apoptosis. Compounds with similar structures have shown to inhibit the growth of several cancer cell lines by inducing cell cycle arrest and promoting apoptosis through mitochondrial pathways .
- Case Study : A derivative of this compound demonstrated an IC50 value of 23.30 ± 0.35 µM against the HT29 colon cancer cell line, indicating potent growth inhibition compared to standard chemotherapeutics like doxorubicin .
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory potential of this compound:
- Research Findings : In vitro studies have shown that similar compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This activity is attributed to their ability to block NF-kB signaling pathways .
Antimicrobial Activity
The antimicrobial properties of related compounds have also been documented:
- Efficacy Against Pathogens : Compounds structurally related to This compound have shown varying degrees of activity against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values were comparable to conventional antibiotics .
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
